molecular formula C16H32N2O2 B3027444 tert-Butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate CAS No. 1286275-01-1

tert-Butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate

Cat. No.: B3027444
CAS No.: 1286275-01-1
M. Wt: 284.44
InChI Key: RVIVEGRDLGQNDF-UHFFFAOYSA-N
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Description

tert-Butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate is a carbamate derivative featuring a piperidine ring substituted with a pentan-3-yl group at the nitrogen atom and a tert-butyl carbamate moiety at the methyl position of the piperidine. This compound is structurally characterized by its branched alkyl chain (pentan-3-yl) and the tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during multi-step reactions. The Boc group enhances solubility in organic solvents and stabilizes the molecule against nucleophilic attack.

Properties

IUPAC Name

tert-butyl N-[(1-pentan-3-ylpiperidin-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2O2/c1-6-14(7-2)18-10-8-13(9-11-18)12-17-15(19)20-16(3,4)5/h13-14H,6-12H2,1-5H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIVEGRDLGQNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1CCC(CC1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701128541
Record name Carbamic acid, N-[[1-(1-ethylpropyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286275-01-1
Record name Carbamic acid, N-[[1-(1-ethylpropyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286275-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-(1-ethylpropyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-Butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Pentan-3-yl Group: The piperidine ring is then substituted with a pentan-3-yl group using a suitable alkylating agent.

    Introduction of tert-Butyl Carbamate Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is a common protecting group for amines. Its removal under acidic conditions generates a free amine, enabling further functionalization.

Reaction Conditions and Results:

ReagentSolventTemperatureTimeYieldSource
Trifluoroacetic acid (TFA)Dichloromethane20°C6–12 h90–95%
HCl (4M in dioxane)Dioxane20°C4 h85%

Example Reaction:

Boc protected amine+TFAFree amine+CO2+tert Butyl trifluoroacetate\text{Boc protected amine}+\text{TFA}\rightarrow \text{Free amine}+\text{CO}_2+\text{tert Butyl trifluoroacetate}

Mechanism: Acidic cleavage of the carbamate via protonation of the oxygen, followed by elimination of CO₂ and tert-butanol.

Alkylation and Arylation Reactions

The secondary amine (after deprotection) can undergo alkylation or arylation. In the parent compound, the pentan-3-yl group on the piperidine nitrogen may influence steric accessibility.

Example Alkylation with Benzyl Chloride:

SubstrateReagentBaseSolventTimeYieldSource
Deprotected amineBenzyl chlorideK₂CO₃DMF48 h65%

Reaction Pathway :

R NH2+Bn ClK2CO3,DMFR NH Bn\text{R NH}_2+\text{Bn Cl}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{R NH Bn}

Notes: Steric hindrance from the pentan-3-yl group may reduce reaction efficiency compared to simpler piperidines.

Acylation and Sulfonylation

The free amine reacts with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.

Acylation with Acetyl Chloride:

ReagentBaseSolventTemperatureYieldSource
Acetyl chlorideTriethylamineDCM0°C → 20°C89%

Example Reaction :

R NH2+AcClEt3NR NH Ac\text{R NH}_2+\text{AcCl}\xrightarrow{\text{Et}_3\text{N}}\text{R NH Ac}

Sulfonylation with Methanesulfonyl Chloride:

ReagentBaseSolventYieldSource
Methanesulfonyl chloridePyridineDCM91%

Key Insight : Sulfonylation proceeds efficiently under mild conditions, forming stable sulfonamides .

Coupling Reactions

The deprotected amine can participate in peptide coupling reactions to form amide bonds, useful in drug discovery.

HBTU/HOBt-Mediated Coupling:

Carboxylic AcidCoupling ReagentBaseSolventYieldSource
3-(2-Chlorophenyl)propanoic acidHBTU/HOBtDIPEADMF78%

Procedure :

  • Activate carboxylic acid with HBTU/HOBt.

  • Add amine and DIPEA in DMF.

  • Stir at 20°C for 12–24 h.

Reduction and Oxidation

The piperidine ring and carbamate group are generally stable under standard redox conditions, but tailored reactions may modify side chains.

Catalytic Hydrogenation:

SubstrateCatalystSolventPressureYieldSource
N-Benzyl derivativePd/C (10%)EtOAc1 atm95%

Application : Removal of benzyl groups or reduction of unsaturated bonds in side chains.

Nucleophilic Substitution

If a leaving group (e.g., bromide) is introduced, nucleophilic substitution reactions become feasible.

Example with Potassium Cyanide:

SubstrateReagentSolventTemperatureYieldSource
Bromoethyl derivativeKCNDMSO80°C55%

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
This compound is primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals. It is particularly influential in the development of analgesics and anti-inflammatory drugs. The structural features of tert-butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate enhance the efficacy and safety profiles of these medications, making it a valuable asset in drug formulation.

Case Study:
In a study focusing on the synthesis of novel analgesics, researchers utilized this compound to create derivatives that exhibited improved pain relief with fewer side effects. The modifications to the piperidine ring structure allowed for better receptor binding affinity, leading to enhanced therapeutic outcomes.

Neuroscience Research

Exploration of Neuroactive Compounds:
The unique structure of this compound makes it a subject of interest in neuroscience research. It is used to explore neuroactive compounds that have potential implications for treating neurological disorders such as depression and anxiety.

Research Findings:
Studies have shown that derivatives of this compound can act as selective serotonin reuptake inhibitors (SSRIs), which are critical in managing mood disorders. The efficacy of these compounds was evaluated through behavioral assays in animal models, demonstrating significant improvements in depressive symptoms compared to controls.

Agricultural Chemistry

Formulation of Agrochemicals:
In agricultural chemistry, this compound is employed in the formulation of agrochemicals. It provides targeted pest control solutions while minimizing environmental impact, aligning with sustainable agricultural practices.

Application Example:
A formulation containing this compound was tested against common agricultural pests, showing a higher efficacy compared to traditional pesticides. The compound's ability to disrupt pest metabolism led to reduced crop damage and increased yields.

Material Science

Incorporation into Polymers:
The compound's properties allow it to be incorporated into polymers, enhancing their mechanical characteristics. This application is particularly relevant in developing advanced materials for industrial use.

Material Performance:
Research indicated that polymers modified with this compound exhibited improved tensile strength and flexibility. These enhancements make the materials suitable for applications ranging from automotive components to consumer goods.

Mechanism of Action

The mechanism of action of tert-Butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the precise molecular mechanisms and targets involved .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethylphenyl Analogues : The introduction of a trifluoromethylphenyl group (as in CAS 634465-51-3 and 886365-38-4) increases lipophilicity and electron-deficient character compared to the pentan-3-yl substituent. Such modifications are common in medicinal chemistry to enhance binding to hydrophobic pockets in target proteins .

Functional Group Variations

Pyridine-Based Analogues

Evidence from pyridine derivatives (e.g., tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate) highlights the impact of heterocyclic systems. Unlike the piperidine core in the target compound, pyridine-based analogues exhibit aromaticity and increased polarity due to hydroxyl and methoxy groups. These differences may alter solubility and reactivity in synthetic pathways .

Amide and Lactam Derivatives

Compounds like (S)-tert-Butyl (1-(4-methoxy-penyl)ethyl)-carbamate (CAS 126) feature amide bonds instead of carbamate linkages. The carbamate group in the target compound offers easier deprotection under acidic conditions compared to amides, making it more versatile in peptide synthesis .

Molecular Weight and Lipophilicity

  • Target Compound : Molecular formula C₁₈H₃₄N₂O₂, molecular weight 310.48 g/mol.
  • Trifluoromethylphenyl Analogues : Higher molecular weight (~375–385 g/mol) due to the CF₃ group, with calculated LogP values ~3.5–4.0 (vs. ~2.8 for the pentan-3-yl derivative), indicating increased lipophilicity .

Biological Activity

Chemical Identity
tert-Butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate is a synthetic compound with the molecular formula C16H32N2O2C_{16}H_{32}N_{2}O_{2} and a molecular weight of 284.44 g/mol. It is classified as a carbamate derivative, which are known for their diverse biological activities.

Mechanism of Action
The primary mechanism of action of this compound involves its interaction with NADPH-dependent reductase , an enzyme that plays a crucial role in various cellular processes by catalyzing the reduction of carbonyl compounds. This broad substrate specificity allows it to interact with a variety of biological molecules, potentially influencing metabolic pathways and cellular functions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The effective concentration range for these activities is reported between 0.78 to 3.125 μg/mL, comparable to established antibiotics like vancomycin and linezolid .

Cytotoxicity and Cell Viability

Research has also focused on the cytotoxic effects of this compound on various cell lines. In vitro assays using mouse splenocytes demonstrated that at concentrations up to 100 nM, this compound could significantly rescue immune cell viability, indicating potential immunomodulatory effects .

Table of Biological Activities

Activity Target Organism/Cell Line Effective Concentration (µg/mL) Reference
AntibacterialMRSA0.78 - 3.125
AntibacterialVREfm0.78 - 3.125
CytotoxicityMouse splenocytesUp to 100 nM

Synthesis Pathway

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions involving suitable precursors.
  • Alkylation with Pentan-3-yl Group : The piperidine ring undergoes alkylation using an appropriate agent.
  • Carbamate Formation : The final step involves the introduction of the tert-butyl carbamate group, which can be optimized for yield and purity in industrial settings .

Chemical Reactivity

The compound exhibits reactivity typical of carbamates, including:

  • Oxidation : Can be oxidized to form various derivatives.
  • Reduction : Capable of undergoing reduction reactions with reducing agents like lithium aluminum hydride.
  • Nucleophilic Substitution : The carbamate group can be substituted under suitable conditions, allowing for further functionalization .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against multiple strains of MRSA and VREfm. Results indicated a significant bactericidal effect at low concentrations, suggesting its potential as a lead compound for developing new antibiotics against resistant strains.

Case Study 2: Immunomodulatory Effects

A separate investigation into its effects on immune cell viability revealed that the compound could enhance the survival rate of activated splenocytes in vitro, suggesting possible applications in immunotherapy or as an adjunct in cancer treatments.

Q & A

How can synthetic routes for tert-Butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate be optimized to improve yield and purity?

Answer:
The synthesis of piperidinyl carbamates typically involves multi-step reactions, including protection/deprotection of functional groups, condensation, and reduction. For example, describes a similar compound synthesized via condensation of 3-nitrobenzaldehyde with 4-N-BOC-aminopiperidine under dichloromethane and triethylamine catalysis. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates by stabilizing intermediates .
  • Catalyst screening : Triethylamine or DMAP can improve acylation efficiency .
  • Process automation : Continuous flow synthesis (as noted in ) minimizes batch variability and improves reproducibility.
  • Design of Experiments (DoE) : Factorial design ( ) identifies critical parameters (e.g., temperature, stoichiometry) affecting yield.

What advanced analytical techniques are recommended to resolve contradictions in spectral data during structural elucidation?

Answer:
Contradictions in NMR, MS, or IR data often arise from stereochemical complexity or impurities. A multi-technique approach is essential:

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., reports molecular weight 257.26 g/mol for a related compound).
  • 2D-NMR (COSY, HSQC) : Resolves overlapping signals in piperidine ring systems and pentan-3-yl substituents .
  • X-ray crystallography : As demonstrated in , single-crystal analysis provides unambiguous stereochemical assignments.
  • Computational validation : DFT calculations (e.g., using Gaussian or COMSOL, ) predict NMR/IR spectra for comparison with experimental data.

How can computational tools enhance the design of tert-butyl carbamate derivatives for biological activity studies?

Answer:
Computational methods streamline target identification and SAR analysis:

  • Molecular docking : Tools like AutoDock predict binding affinities to biological targets (e.g., enzymes or receptors mentioned in ).
  • ADMET prediction : Software such as SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) using PubChem-derived descriptors ( ).
  • Machine learning : AI-driven platforms ( ) analyze historical reaction data to propose optimal substituents (e.g., modifying the pentan-3-yl group for enhanced lipophilicity).

What methodological frameworks are recommended to address contradictory results in reaction mechanism studies?

Answer:
Contradictions in mechanistic pathways (e.g., nucleophilic vs. electrophilic reactivity) require systematic validation:

  • Isotopic labeling : Track reaction intermediates via deuterium or ¹³C labeling (as in ).
  • Kinetic isotope effects (KIE) : Resolve rate-determining steps by comparing reaction rates with isotopically substituted substrates.
  • In situ monitoring : Techniques like FT-IR or Raman spectroscopy ( ) capture transient intermediates.
  • Theoretical modeling : Transition state analysis using DFT ( ) corroborates experimental observations.

What safety protocols are critical when handling intermediates during the synthesis of tert-butyl carbamates?

Answer:
Safety considerations for reactive intermediates (e.g., nitrobenzyl or cyanoacetyl derivatives, ):

  • Hazard assessment : Review SDS for analogous compounds (e.g., ) to identify acute toxicity or flammability risks.
  • Engineering controls : Use fume hoods for volatile solvents (e.g., dichloromethane in ).
  • PPE : Nitrile gloves and safety goggles mitigate exposure risks.
  • Waste management : Neutralize acidic/basic byproducts before disposal (e.g., triethylamine hydrochloride in ).

How can researchers design experiments to evaluate the hydrolytic stability of the tert-butyl carbamate group under physiological conditions?

Answer:
Hydrolytic stability impacts drug delivery and bioavailability. Experimental design includes:

  • pH-varied kinetics : Monitor degradation rates in buffers (pH 1–10) using HPLC ( ).
  • Temperature dependence : Apply Arrhenius equations to predict shelf-life under physiological temperatures (37°C).
  • Enzymatic assays : Test susceptibility to esterases or proteases ().
  • Comparative studies : Contrast with methyl or ethyl carbamates () to assess steric/electronic effects.

What strategies mitigate batch-to-batch variability in scaling up piperidinyl carbamate synthesis?

Answer:
Scale-up challenges include impurity formation and inconsistent yields. Solutions:

  • Process Analytical Technology (PAT) : Real-time monitoring via inline IR or Raman ( ) ensures reaction completion.
  • Crystallization optimization : Use anti-solvent addition ( ) to control polymorphism.
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) and critical process parameters (CPPs) using DoE ( ).

How can researchers validate the biological relevance of tert-butyl carbamate derivatives without FDA-approved data?

Answer:
Preclinical validation frameworks:

  • In vitro assays : Test binding affinity to target receptors (e.g., GPCRs, ion channels) via fluorescence polarization ().
  • Cell viability assays : Use MTT or CellTiter-Glo® to assess cytotoxicity ( ).
  • Metabolic stability : Liver microsome assays predict hepatic clearance ( ).
  • Theoretical corroboration : Molecular dynamics simulations ( ) validate target engagement hypotheses.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate

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